Bipinnatin C
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Overview
Description
Bipinnatin C is a naturally occurring marine neurotoxin belonging to the family of lophotoxins. It is a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. This compound is known for its unique chemical structure and significant biological activities, including its ability to irreversibly inhibit nicotinic acetylcholine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Bipinnatin C involves several key steps, including oxidation, ring closure, and isomerization. One of the notable synthetic routes includes the use of hydrogen peroxide for nucleophilic epoxidation, followed by selective oxidation using m-chloroperbenzoic acid (m-CPBA) to form the furan and butenolide within the 14-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
Bipinnatin C undergoes various chemical reactions, including:
Oxidation: Utilizes reagents like hydrogen peroxide and m-CPBA.
Reduction: Can be achieved using triethylsilane.
Substitution: Involves reagents such as methanol under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Triethylsilane.
Substitution: Methanol under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as rubifolide and other furanocembranoid derivatives .
Scientific Research Applications
Bipinnatin C has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in marine biology and its interactions with marine organisms.
Medicine: Studied for its potential as a neurotoxin and its effects on nicotinic acetylcholine receptors.
Mechanism of Action
Bipinnatin C exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This inhibition is unique because it selectively targets one of the two acetylcholine-binding sites on the receptor, making it a valuable tool for pharmacological investigations .
Comparison with Similar Compounds
Similar Compounds
- Bipinnatin A
- Bipinnatin B
- Bipinnatin J
- Lophotoxin
Uniqueness
Bipinnatin C is unique among its analogs due to its specific structure and the distinct manner in which it inhibits nicotinic acetylcholine receptors. Unlike other bipinnatins, this compound has a lower bimolecular reaction constant for the interaction with the receptor, indicating a different binding affinity and mechanism of action .
Properties
Molecular Formula |
C24H28O10 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[(5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |
InChI |
InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16?,18-,19+,20-,22+,23?,24?/m1/s1 |
InChI Key |
FXDXTJXKPXLNSW-IZPJRHLFSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C(CC(C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |
Origin of Product |
United States |
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